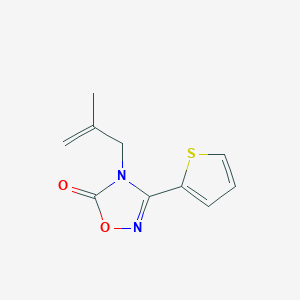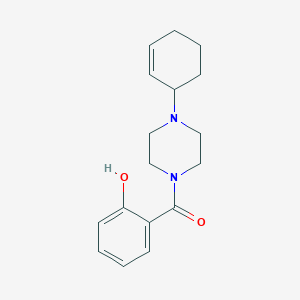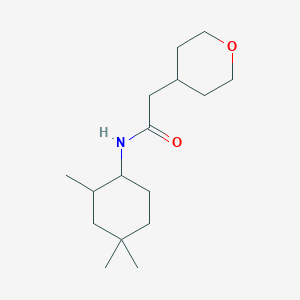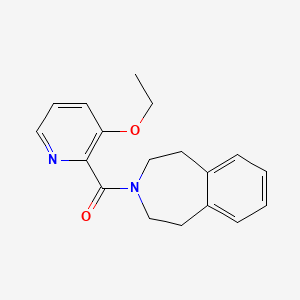![molecular formula C14H18ClNO2 B7585009 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity in recent years due to its psychoactive properties.
作用机制
The mechanism of action of 3-CMC involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the brain. This results in a range of effects such as increased energy, euphoria, and heightened mood. It also has the potential to cause adverse effects such as agitation, paranoia, and psychosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, leading to reduced blood flow to certain organs. Long-term use of 3-CMC has been associated with neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
One of the advantages of using 3-CMC in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, one of the limitations of using 3-CMC is its potential for abuse and dependence, which may limit its use in certain research settings.
未来方向
There are several future directions for research on 3-CMC. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its neurotoxicity and cognitive effects, which require further investigation. Additionally, more research is needed to understand the long-term effects of 3-CMC use and its potential for abuse and dependence.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, or 3-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. It acts as a potent dopamine reuptake inhibitor and has been used in various scientific research studies to investigate its effects on the central nervous system. While it has potential therapeutic applications, it also has the potential for abuse and dependence and may cause adverse effects such as neurotoxicity and cognitive impairment. Further research is needed to fully understand the effects of 3-CMC and its potential applications.
合成方法
The synthesis of 3-CMC involves the reaction of 3-chlorophenylacetone with hydroxypyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and liquid-liquid extraction.
科学研究应用
3-CMC has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other cathinones such as methcathinone and mephedrone. Studies have also suggested that it may have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,10-4-3-5-11(15)8-10)13(18)16-7-6-12(17)9-16/h3-5,8,12,17H,6-7,9H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVZFVAGURALY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)


![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)


![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)